N-[1-(Aminomethyl)cyclopropyl]propanamide
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Overview
Description
N-[1-(Aminomethyl)cyclopropyl]propanamide is an organic compound with the molecular formula C7H14N2O It is a derivative of propanamide, featuring a cyclopropyl group attached to the amide nitrogen and an aminomethyl group on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]propanamide typically involves the reaction of cyclopropylamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its role as an NLRP3 inflammasome inhibitor.
3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide: Another cyclopropyl derivative with potential biological activity.
Uniqueness
N-[1-(Aminomethyl)cyclopropyl]propanamide is unique due to its specific structural features, such as the combination of an aminomethyl group and a cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]propanamide |
InChI |
InChI=1S/C7H14N2O/c1-2-6(10)9-7(5-8)3-4-7/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
UAHIMOUWNMEMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(CC1)CN |
Origin of Product |
United States |
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